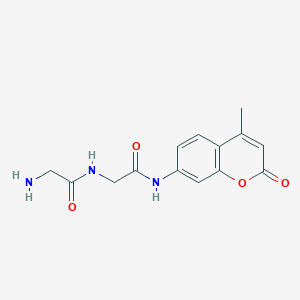
H-Gly-Gly-AMC
Overview
Description
It is widely used in biochemical assays to evaluate protease activity, particularly in bacterial proteases such as those from Pseudomonas aeruginosa and Staphylococcus aureus . The compound is characterized by its ability to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gly-Gly-AMC typically involves the coupling of Glycyl-Glycine with 7-amido-4-methylcoumarin. The process begins with the protection of the amino groups of Glycyl-Glycine to prevent unwanted side reactions. This is followed by the activation of the carboxyl group, which is then coupled with 7-amido-4-methylcoumarin under controlled conditions. The protective groups are subsequently removed to yield the final product .
Industrial Production Methods: Industrial production of Gly-Gly-AMC follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reactions .
Chemical Reactions Analysis
Types of Reactions: Gly-Gly-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the amide bond between Glycyl-Glycine and 7-amido-4-methylcoumarin results in the release of a fluorescent signal .
Common Reagents and Conditions: The hydrolysis reactions typically require the presence of specific proteases and are conducted under physiological conditions (pH 7.4, 37°C). The reactions can be monitored using fluorescence spectroscopy to measure the release of 7-amido-4-methylcoumarin .
Major Products Formed: The major product formed from the hydrolysis of Gly-Gly-AMC is 7-amido-4-methylcoumarin, which emits a fluorescent signal upon release. This property is utilized in various biochemical assays to quantify protease activity .
Scientific Research Applications
Gly-Gly-AMC has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in enzymatic assays to study the kinetics and specificity of proteases.
Biology: Employed in cell-based assays to evaluate the activity of intracellular proteases and to study protein degradation pathways.
Medicine: Utilized in diagnostic assays to detect bacterial infections by measuring the activity of bacterial proteases.
Industry: Applied in quality control processes to monitor protease activity in various industrial products.
Mechanism of Action
The mechanism of action of Gly-Gly-AMC involves its hydrolysis by specific proteases. The proteases recognize and cleave the amide bond between Glycyl-Glycine and 7-amido-4-methylcoumarin, resulting in the release of the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to quantify the protease activity. The molecular targets of Gly-Gly-AMC are the active sites of proteases, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
- Z-Gly-Gly-Arg-AMC
- Z-Gly-Gly-Leu-AMC
- Gly-Gly-Leu-AMC
Comparison: Gly-Gly-AMC is unique in its specificity for certain bacterial proteases, making it particularly useful in diagnostic assays for bacterial infections. Compared to other similar compounds, Gly-Gly-AMC has a distinct substrate sequence that allows for selective hydrolysis by specific proteases. This specificity enhances its utility in research and diagnostic applications .
Properties
IUPAC Name |
2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLILQIZVFKNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


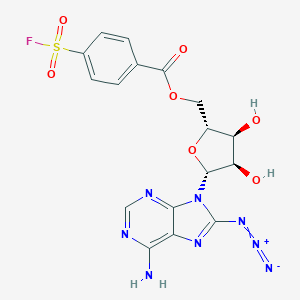
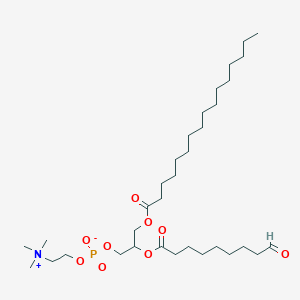
![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)

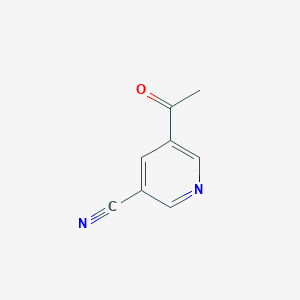

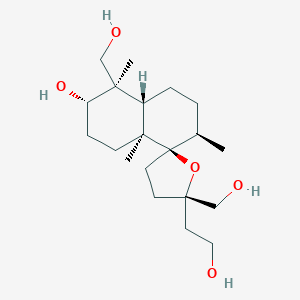
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)
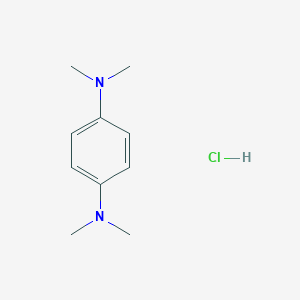
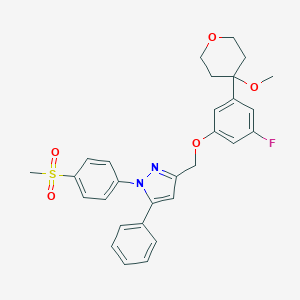
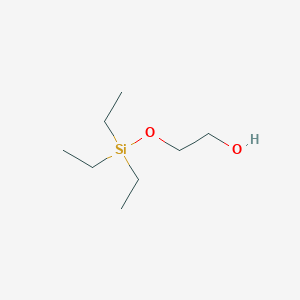
![Glycine, N-[(ethylamino)thioxomethyl]- (9CI)](/img/structure/B163746.png)


